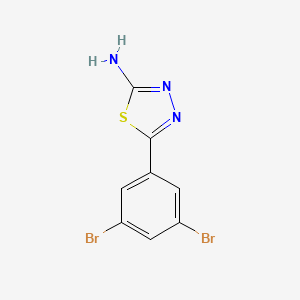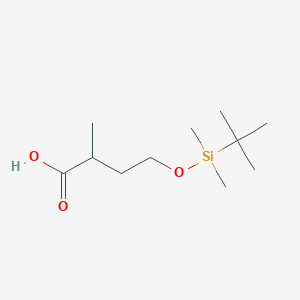![molecular formula C15H14O3 B13685591 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of dioxanes It is characterized by a benzyloxy group attached to a dihydrobenzo[b][1,4]dioxine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxy-3,4-dihydro-1H-2-naphthalenone as the starting material.
Benzylation: The hydroxy group is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The benzylated intermediate undergoes cyclization to form the dihydrobenzo[b][1,4]dioxine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler dioxane structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Simplified dioxane structures.
Substitution: Various substituted dioxane derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dioxane core can provide structural rigidity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar dioxane cores but differ in the number and position of chlorine atoms.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs but with a different arrangement of the oxygen atoms.
Polychlorinated biphenyls (PCBs): These compounds have biphenyl cores with chlorine substitutions and exhibit dioxin-like properties.
Uniqueness
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This differentiates it from other dioxane derivatives and makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
6-phenylmethoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H14O3/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-7,10H,8-9,11H2 |
Clave InChI |
ASPPHRSVGDEASV-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13685509.png)







![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)

![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)



